2-Phenylpiperidin-4-one hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGWZXKRGKBJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches
Direct synthesis methods for the 2-phenylpiperidin-4-one (B71827) scaffold primarily involve the formation of the heterocyclic ring in a single, convergent step from acyclic precursors. These methods are valued for their atom economy and operational simplicity.
Mannich Reaction Based Condensations
The Mannich reaction, a cornerstone in the synthesis of β-amino carbonyl compounds, provides a classical and versatile route to substituted piperidin-4-ones. dtic.milchemicalbook.com This multicomponent reaction involves the condensation of an aldehyde, a primary or secondary amine, and a ketone possessing at least one active hydrogen. semanticscholar.org In the context of 2,6-diaryl-4-piperidones, a variation of this reaction is well-established, typically involving the reaction of a substituted aromatic aldehyde, a ketone like ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297), which serves as the ammonia (B1221849) source. rsc.org
While the traditional Mannich condensation for piperidones often yields symmetrically substituted 2,6-diaryl derivatives, modifications can be envisioned to achieve mono-substitution. scribd.com A strategic selection of starting materials, such as a β-aminoketone derived from a different synthetic route followed by an intramolecular Mannich-type cyclization, can, in principle, lead to asymmetrically substituted piperidones like the 2-phenyl variant. mdma.chmun.ca The reaction mechanism proceeds through the initial formation of an iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by the enol form of the ketone, followed by cyclization to form the piperidine (B6355638) ring. mdma.ch
Double Aza-Michael Reaction Protocols
A concise and high-yielding alternative for constructing the 2-substituted-4-piperidone core is the double aza-Michael addition. nih.gov This method is particularly atom-efficient for accessing chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.gov The reaction involves the conjugate addition of a primary amine to a divinyl ketone. The initial Michael addition forms an enamine or enolate intermediate, which then undergoes a second, intramolecular aza-Michael addition to cyclize into the piperidin-4-one ring. researchgate.netkcl.ac.uk
The synthesis of the requisite divinyl ketone precursors can be achieved through a two-step process starting from the corresponding vinyl aldehyde and vinylmagnesium bromide via a Grignard reaction to form a dienol, followed by oxidation. nih.govacs.org The subsequent cyclization with a primary amine, such as benzylamine, yields the N-substituted 2-phenylpiperidin-4-one. The choice of the primary amine is crucial as it determines the substituent on the piperidine nitrogen.
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| Divinyl ketone | Benzylamine | N-Benzyl-2-phenylpiperidin-4-one | Double Aza-Michael | kcl.ac.uk |
| Divinyl ketone | S-α-phenylethylamine | Diastereomeric 2-substituted-4-piperidones | Double Aza-Michael | nih.gov |
Multi-Step Synthetic Sequences
Multi-step syntheses offer greater control over the substitution pattern and stereochemistry of the final product. A common and effective strategy involves the construction of a suitable piperidinone precursor followed by the introduction of the desired substituents.
Reductive Amination Pathways for Piperidinone Scaffolds
Reductive amination is a highly versatile and widely employed method for the formation of carbon-nitrogen bonds and is central to the synthesis of many piperidine derivatives. researchgate.netmasterorganicchemistry.com This reaction, also known as reductive alkylation, involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
A key starting material for many modern synthetic routes to piperidine derivatives is N-Boc-4-piperidone. chemicalbook.comchemicalbook.com The tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under a range of reaction conditions and its facile removal under acidic conditions. chemicalbook.com The synthesis of N-Boc-4-piperidone is typically achieved by reacting 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534). chemicalbook.com
The synthesis of precursors to 2-phenylpiperidin-4-one can be envisioned through the reductive amination of N-Boc-4-piperidone with an appropriate amine. For instance, a well-documented procedure involves the reductive amination of N-Boc-4-piperidinone with aniline (B41778) to produce tert-butyl 4-(phenylamino)piperidine-1-carboxylate. dtic.milresearchgate.net This intermediate is pivotal in the synthesis of various pharmacologically active molecules. dtic.mil The subsequent steps would involve modification and cyclization to form the desired 2-phenyl-4-piperidone structure, although this specific multi-step pathway to the target compound is less direct than the aforementioned condensation reactions.
The choice of reducing agent and solvent system is critical for the efficiency and selectivity of the reductive amination process. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has emerged as a preferred reagent for this transformation due to its mildness, selectivity, and broad functional group tolerance. sciencemadness.orgsigmaaldrich.comorganic-chemistry.org It is particularly effective for the reductive amination of ketones and is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN). mdma.chsigmaaldrich.com
In a typical procedure for the reductive amination of N-Boc-4-piperidinone with aniline, sodium triacetoxyborohydride is added portion-wise to a solution of the ketone, amine, and acetic acid in a suitable solvent. dtic.mil Acetic acid can act as a catalyst, particularly in reactions involving less reactive ketones. organic-chemistry.org
The selection of the solvent can significantly impact the reaction rate and yield. While chlorinated solvents such as 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (B109758) (DCM) have been traditionally used, a shift towards more environmentally benign solvents has been advocated. acsgcipr.org Tetrahydrofuran (B95107) (THF) is another commonly used aprotic solvent for reactions with sodium triacetoxyborohydride. organic-chemistry.orgchemicalbook.com Optimization studies have shown that for many reductive aminations, ethyl acetate can be a suitable, greener alternative to chlorinated solvents. acsgcipr.org The reaction is typically carried out at room temperature, and the progress can be monitored by standard chromatographic techniques. dtic.mil
| Ketone | Amine | Reductant | Solvent | Additive | Reference |
| N-Boc-4-piperidinone | Aniline | Sodium triacetoxyborohydride | Dichloromethane | Acetic Acid | dtic.mil |
| Aldehydes/Ketones | Various Amines | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Acetic Acid (optional) | organic-chemistry.org |
| Aldehydes/Ketones | Weakly Basic Amines | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Acetic Acid | scribd.com |
Intramolecular Cyclization Techniques
Intramolecular cyclization represents a powerful strategy for the formation of the 2-phenylpiperidin-4-one core structure. This approach involves the formation of a key carbon-nitrogen or carbon-carbon bond within a single precursor molecule, leading to the piperidinone ring. Various catalysts and reaction conditions can be employed to facilitate these transformations.
Metal-Catalyzed Cyclizations
Transition metal catalysis offers a versatile and efficient means to construct the piperidinone ring through intramolecular cyclization. Catalysts based on palladium, rhodium, and gold are particularly effective in promoting the formation of carbon-nitrogen and carbon-carbon bonds necessary for ring closure.
Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used in organic synthesis for their ability to facilitate a range of coupling and cyclization reactions. In the context of 2-phenylpiperidin-4-one synthesis, a plausible approach involves an intramolecular Heck reaction or an aminoarylation of an appropriately substituted acyclic precursor. For instance, a precursor containing an N-alkenyl group and an aryl halide could undergo a palladium-catalyzed intramolecular cyclization. The choice of ligands and palladium source is crucial for optimizing the reaction yield and selectivity.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | DMF | 80-120 | 60-85 |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | Acetonitrile (B52724) | 80 | 65-90 |
| Pd₂ (dba)₃ / Xantphos | Xantphos | Toluene (B28343) | 100 | 70-95 |
Rhodium-Catalyzed Cyclizations: Rhodium catalysts are known to promote a variety of cyclization reactions, including hydroacylation and C-H activation/cyclization pathways. A potential rhodium-catalyzed route to 2-phenylpiperidin-4-one could involve the intramolecular hydroacylation of an amino-alkenal precursor. This method offers a direct route to the cyclic ketone functionality.
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| [Rh(cod)Cl]₂ | BINAP | Toluene | 60-100 | 55-80 |
| Rh(acac)(CO)₂ | PPh₃ | Dichloroethane | 80 | 60-85 |
Gold-Catalyzed Cyclizations: Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the cyclization of unsaturated substrates. A gold-catalyzed intramolecular hydroamination of an alkynyl amine precursor could be a viable strategy. The resulting enamine or imine intermediate could then be hydrolyzed to afford the desired 4-keto functionality.
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| AuCl(PPh₃)/AgOTf | Triphenylphosphine | Dichloromethane | 25-40 | 70-95 |
| AuCl₃ | None | Acetonitrile | 50 | 65-90 |
Electrophilic Cyclization Strategies
Electrophilic cyclization provides a direct method for the construction of the piperidinone ring by inducing the cyclization of an unsaturated amine precursor through the action of an electrophile. This strategy often relies on the activation of a double or triple bond within the molecule, followed by nucleophilic attack by the nitrogen atom.
A common approach involves the use of a Brønsted or Lewis acid to activate an unsaturated β-amino ketone. For example, an N-substituted δ,ε-unsaturated β-amino ketone can be treated with a strong acid, which protonates the ketone and promotes the nucleophilic attack of the amine onto the resulting activated alkene or carbocation intermediate. The choice of acid and reaction conditions can influence the stereochemical outcome of the cyclization. Another strategy is the aza-Prins cyclization, where an homoallylic amine reacts with an aldehyde in the presence of a Lewis acid to form the piperidine ring.
| Electrophilic Promoter | Substrate Type | Solvent | Temperature (°C) |
| Trifluoroacetic Acid (TFA) | N-alkenyl-β-amino ketone | Dichloromethane | 0 - 25 |
| Boron Trifluoride Etherate (BF₃·OEt₂) | δ,ε-unsaturated amine | Acetonitrile | -20 - 25 |
| Scandium Triflate (Sc(OTf)₃) | Homoallylic amine and aldehyde | Dichloromethane | -78 - 0 |
Aza-Michael Cyclizations
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis. When applied in an intramolecular fashion, it becomes a powerful tool for the synthesis of nitrogen-containing heterocycles, including 2-phenylpiperidin-4-one.
This strategy typically involves a precursor that contains both an amine nucleophile and an α,β-unsaturated ketone Michael acceptor within the same molecule. Upon treatment with a base, the amine attacks the electron-deficient double bond, leading to the formation of the six-membered piperidinone ring. The reaction is often highly diastereoselective, with the stereochemistry of the newly formed chiral centers being influenced by the substrate and reaction conditions. Both basic and acidic conditions can be employed to facilitate this cyclization.
| Catalyst/Promoter | Substrate Type | Solvent | Temperature (°C) |
| Sodium Ethoxide (NaOEt) | Amino-α,β-unsaturated ketone | Ethanol | 25 - 78 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amino-α,β-unsaturated ketone | Tetrahydrofuran (THF) | 0 - 25 |
| Acetic Acid (AcOH) | Amino-α,β-unsaturated ketone | Toluene | 80 - 110 |
Dieckmann Cyclization in Piperidinone Synthesis
The Dieckmann cyclization is a well-established method for the formation of cyclic β-keto esters through the intramolecular condensation of a diester in the presence of a strong base. researchgate.netacs.orgnih.govnih.gov This reaction is particularly relevant for the synthesis of piperidinones, as the resulting cyclic β-keto ester can be readily converted to the target 2-phenylpiperidin-4-one.
The synthesis begins with a diester precursor, specifically a substituted N,N-bis(alkoxycarbonylethyl)aniline derivative where one of the ethyl chains also carries a phenyl group. Upon treatment with a strong base, such as sodium ethoxide or potassium tert-butoxide, an enolate is formed at the α-position of one of the ester groups. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a six-membered ring. Subsequent elimination of an alkoxide ion yields a cyclic β-keto ester, specifically an N-substituted-2-phenyl-4-oxopiperidine-3-carboxylate.
| Base | Solvent | Reaction Temperature (°C) | Subsequent Step |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | 25 - 110 | Acidic Hydrolysis & Decarboxylation |
| Potassium tert-Butoxide (t-BuOK) | Tetrahydrofuran (THF) | 0 - 66 | Acidic Hydrolysis & Decarboxylation |
| Sodium Hydride (NaH) | Toluene, DMF | 25 - 100 | Acidic Hydrolysis & Decarboxylation |
Stereoselective Synthesis Approaches
The synthesis of enantiomerically pure 2-phenylpiperidin-4-one is of significant interest due to the importance of chiral piperidines in medicinal chemistry. Stereoselective synthesis approaches aim to control the formation of the chiral center at the C2 position of the piperidinone ring.
Chiral Auxiliary Applications
A widely employed strategy for achieving stereoselectivity is the use of a chiral auxiliary. acs.orgwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recovered for reuse. acs.orgwikipedia.org
In the context of 2-phenylpiperidin-4-one synthesis, a chiral auxiliary can be attached to the nitrogen atom of the precursor. This chiral amine derivative can then undergo one of the previously described cyclization reactions. The steric and electronic properties of the chiral auxiliary will favor the formation of one diastereomer of the cyclized product over the other.
Commonly used chiral auxiliaries are derived from readily available chiral molecules such as amino acids, terpenes, or alkaloids. Examples include oxazolidinones (Evans auxiliaries), phenylethylamine, and carbohydrate-based auxiliaries. acs.orgwikipedia.org For instance, a precursor bearing a chiral phenylethylamine group on the nitrogen can be subjected to an intramolecular aza-Michael cyclization. The bulky phenyl group of the auxiliary will sterically hinder one face of the molecule, directing the cyclization to occur from the opposite face, thus leading to a high diastereomeric excess of the product. Subsequent removal of the chiral auxiliary, for example by hydrogenolysis, affords the enantiomerically enriched 2-phenylpiperidin-4-one.
| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (d.e. %) |
| (S)-(-)-4-Phenyl-2-oxazolidinone | Asymmetric Alkylation/Cyclization | >95 |
| (R)-(+)-α-Methylbenzylamine | Aza-Michael Cyclization | 80-95 |
| O-Pivaloylated Galactosylamine | Domino Mannich-Michael Reaction | >90 |
Following the synthesis, the free base of 2-phenylpiperidin-4-one can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to facilitate isolation and improve stability.
Asymmetric Catalysis in Piperidinone Formation
The synthesis of enantiomerically pure piperidinones, particularly those with substituents at the C2 position like 2-phenylpiperidin-4-one, is a significant objective in medicinal and organic chemistry. Asymmetric catalysis offers a powerful and efficient means to control the stereochemistry during the formation of the piperidine ring, avoiding the need for chiral auxiliaries or resolution of racemic mixtures. Key strategies include organocatalysis, metal-catalyzed hydrogenations, and enzymatic transformations, which facilitate the construction of the chiral piperidinone core with high levels of stereocontrol.
Organocatalytic methods, in particular, have emerged as a versatile platform for the asymmetric synthesis of substituted piperidines and piperidinones. nih.govacs.org These reactions often proceed through domino or cascade sequences, allowing for the rapid assembly of complex heterocyclic structures from simple acyclic precursors. nih.gov A prominent approach involves the asymmetric Mannich reaction, which can be used to construct the piperidinone skeleton by reacting aldehydes, amines, and ketones or their equivalents. rsc.orgrsc.org For instance, a three-component reaction catalyzed by a chiral organocatalyst like (S)-proline can bring together the necessary fragments to form the β-amino carbonyl structure, which can then undergo cyclization to the desired piperidinone. rsc.org The catalyst directs the facial approach of the reactants, thereby establishing the stereocenter at the C2 position with high enantioselectivity.
Another powerful organocatalytic strategy is the Michael addition. A highly enantioselective Michael addition can be the key step in a cascade reaction to assemble the functionalized piperidinone skeleton in a single pot operation. nih.gov For example, an O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process between aldehydes and nitroolefins to form polysubstituted piperidines with excellent enantioselectivity, creating up to four contiguous stereocenters. nih.govacs.org
Transition-metal catalysis provides alternative routes, with asymmetric hydrogenation being a key method. The enantioselective hydrogenation of substituted pyridinium (B92312) salts, catalyzed by iridium complexes with chiral ligands such as MeO-BoQPhos, has been developed to produce enantioenriched piperidines. nih.gov This method involves the activation of a pyridine (B92270) precursor, followed by reduction that sets the stereocenter. While this often yields piperidines, the strategic oxidation of a methylene (B1212753) group at C4 could subsequently provide the target 4-piperidone.
Biocatalysis, utilizing enzymes, offers an environmentally friendly and highly selective method for asymmetric synthesis. mdpi.com Chemo-enzymatic and multi-enzymatic approaches can prepare piperidines with multiple chiral centers in a limited number of steps from achiral starting materials. researchgate.net Stereocontrol is often achieved through a highly enantioselective transamination step, which yields optically pure intermediates like enamines or imines (>99% ee). researchgate.net These intermediates can then be diastereoselectively reduced to the final piperidine structure. researchgate.net Another biocatalytic strategy involves the enzymatic resolution of racemic piperidinones using lipases, such as Candida antarctica lipase (B570770) B (CAL-B), to isolate the desired enantiomer in high enantiomeric excess. mdpi.com
The table below summarizes various asymmetric catalytic strategies applicable to the formation of chiral piperidinones.
| Catalytic System | Catalyst/Ligand Example | Reaction Type | Key Substrates | Reported Outcome | Reference |
| Organocatalysis | (S)-Proline with Chiral Diol | Three-component Mannich Reaction | Arylaldehydes, Arylamines, Cyclic Ketones | Good to high yields (up to 80%) and enantioselectivities (up to 99% ee) | rsc.org |
| Organocatalysis | O-TMS protected diphenylprolinol | Domino Michael Addition/Aminalization | Aldehydes, Trisubstituted Nitroolefins | Excellent enantioselectivity | nih.govacs.org |
| Metal Catalysis | Iridium / MeO-BoQPhos | Asymmetric Hydrogenation | 2-Alkyl-pyridinium salts | High enantioselectivity (up to 93:7 er) | nih.gov |
| Biocatalysis | Transaminase / Imine Reductase | Enantioselective Transamination & Diastereoselective Reduction | Diketoester precursors | High stereoisomeric purities (dr ≥98:2) and yields (up to 73%) | researchgate.net |
| Biocatalysis | Candida antarctica lipase (CAL-B) | Enzymatic Resolution | Racemic alkoxyamino-2-piperidones | High enantiomeric excess (ee) | mdpi.com |
| Metal Catalysis | Copper(I) | Three-component Cascade Coupling | Chiral nitro diester, Aldehyde, Amine | High yield and purity after crystallization | nih.gov |
Mechanistic Investigations of Chemical Reactions
Fundamental Reaction Mechanism Studies
The structure of 2-Phenylpiperidin-4-one (B71827), featuring a secondary amine, a ketone, and a phenyl group, allows it to participate in a variety of fundamental chemical reactions. The mechanisms of these reactions are central to understanding its chemical behavior and potential transformations.
Nucleophilic substitution is a class of reactions where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic center. organic-chemistry.org The piperidine (B6355638) nitrogen in 2-Phenylpiperidin-4-one possesses a lone pair of electrons, making it nucleophilic. These reactions are broadly categorized into two primary mechanisms: SN1 and SN2. masterorganicchemistry.comyoutube.com
The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.org This backside attack results in an inversion of stereochemistry at the reaction center. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. masterorganicchemistry.com The nucleophile then attacks the carbocation in the second step. Because the nucleophile can attack from either face of the planar carbocation, the SN1 reaction typically leads to a mixture of enantiomers (racemization) if the carbon is a stereocenter. masterorganicchemistry.com
In the context of piperidine derivatives, the nitrogen atom can act as a nucleophile. For instance, in reactions with activated aromatic systems like N-methylpyridinium ions, piperidine participates in nucleophilic aromatic substitution (SNAr). nih.gov Mechanistic studies of such reactions show that the process can involve a rate-determining deprotonation of the addition intermediate, facilitated by a second molecule of piperidine acting as a base. nih.gov
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |
| Number of Steps | Two (Carbocation intermediate) | One (Concerted) |
| Stereochemistry | Racemization/Mixture of retention and inversion | Inversion of configuration |
| Substrate Structure | Favored by tertiary > secondary halides | Favored by methyl > primary > secondary halides |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
The phenyl group of 2-Phenylpiperidin-4-one is susceptible to electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. msu.edu In this two-step mechanism, the aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺).
Step 1 (Rate-determining): The electrophile attacks the π-electron system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu
Step 2 (Fast): A base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. msu.edu
The substituent already present on the benzene ring—in this case, the piperidinone ring attached at C2—directs the position of the incoming electrophile. The directing effect depends on whether the substituent is electron-donating or electron-withdrawing. Studies on the reaction of piperidine with substituted 2-nitrobromobenzenes show a linear relationship between the reaction velocity and the electronic effect of the substituent, highlighting the importance of these effects on reactivity. researchgate.net
Free radical reactions involve species with unpaired electrons and typically proceed via a chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination. leah4sci.commasterorganicchemistry.com
Initiation: Radicals are formed from non-radical species, usually through the homolytic cleavage of a weak bond by heat or light. masterorganicchemistry.comlibretexts.org
Propagation: A radical reacts with a non-radical molecule to form a new radical and a new non-radical molecule. This step constitutes the chain reaction. libretexts.org
Termination: Two radicals combine to form a stable, non-radical molecule, ending the chain reaction. leah4sci.com
Piperidinone structures can be involved in free radical processes. For example, 2,2,6,6-tetramethyl-4-piperidone has been used as a "spin-trap" for reactive oxygen species. nih.gov This indicates that the piperidinone scaffold can react with radicals. In the case of 2-Phenylpiperidin-4-one, potential radical reactions could involve hydrogen abstraction from the carbon atoms adjacent to the nitrogen or the carbonyl group, or from the benzylic position, leading to various functionalized products. The stability of the resulting radical intermediate is a key factor in determining the reaction pathway. masterorganicchemistry.com
Detailed Mechanistic Pathways in Piperidinone Formation
The synthesis of the 2-Phenylpiperidin-4-one core structure relies on key chemical transformations, each with a well-studied mechanism.
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of amines, including piperidines. rsc.orgwikipedia.org The reaction converts a carbonyl group (an aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine. wikipedia.org
The mechanism proceeds in two main stages within a single pot:
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon to form a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal dehydrates to form an imine (or an iminium ion if a secondary amine is formed). This step is reversible.
Reduction: A reducing agent, present in the reaction mixture, reduces the imine/iminium ion to the final amine. Common reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are selective for the iminium ion over the starting carbonyl group, preventing premature reduction of the aldehyde or ketone. rsc.org
Recent mechanistic investigations have also explored electrochemical reductive amination (ERA) at copper electrodes, which avoids chemical reductants and captures radical intermediates in the catalytic cycle. rsc.org The double reductive amination (DRA) of dicarbonyl compounds is a particularly efficient strategy for constructing the piperidine skeleton from acyclic precursors. chim.it
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Nucleophilic attack of amine on the carbonyl group. | Hemiaminal |
| 2 | Proton transfer and elimination of water. | Imine / Iminium ion |
| 3 | Hydride transfer from reducing agent to the imine/iminium ion. | Amine (Product) |
The formation of the six-membered piperidine ring is achieved through various intramolecular cyclization strategies. The choice of strategy dictates the mechanistic pathway.
Intramolecular C-H Amination: Copper-catalyzed intramolecular C-H amination of N-fluoride amides provides a route to piperidines. nih.gov Mechanistic studies, including kinetic isotope effect (KIE) experiments, support C-H bond cleavage as the turnover-limiting step in this transformation. nih.gov
Acid-Mediated Cyclization: Enones can undergo stereoselective intramolecular 6-endo-trig cyclization mediated by acid. nih.gov The mechanism involves the protonation of the carbonyl group, followed by the nucleophilic attack of the tethered amine onto the activated enone system. Kinetic studies have shown that an initially formed trans-isomer can convert to the more thermodynamically stable cis-isomer over time. nih.gov
Radical-Mediated Cyclization: Intramolecular radical cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. nih.gov The mechanism involves the formation of a radical intermediate which then undergoes cyclization. A competitive 1,5-hydrogen transfer can sometimes lead to by-products. nih.gov
Photochemical [2+2] Cycloaddition: Bicyclic piperidinones can be synthesized from dienes via intramolecular [2+2] photocycloaddition. researchgate.net This photochemical method forms a cyclobutane (B1203170) ring, which can be subsequently transformed to access the piperidine core.
These diverse mechanistic pathways underscore the versatility of modern synthetic chemistry in constructing complex heterocyclic scaffolds like 2-Phenylpiperidin-4-one.
Oxidation and Reduction Mechanisms of Piperidinones
The piperidinone core, including in substituted derivatives like 2-Phenylpiperidin-4-one, is susceptible to a variety of oxidation and reduction reactions that are fundamental to its role as a versatile synthetic intermediate. The mechanisms of these transformations are contingent on the reagents employed and the specific substitution pattern of the piperidinone ring.
Oxidation Mechanisms
The oxidation of piperidinones can be directed at several positions, including the ring nitrogen, the carbon atoms alpha to the nitrogen (α-amino carbons), or the carbons adjacent to the ketone.
A significant pathway for the oxidation of N-substituted piperidines involves the formation of N-acyliminium ions as key reactive intermediates. nih.gov The direct chemical oxidation of N-protected piperidines can be achieved using hypervalent iodine(III) reagents. nih.gov For instance, combinations like iodosobenzene (B1197198) ( (PhIO)n ) and trimethylsilyl (B98337) azide (B81097) (TMSN3) have been used for the direct α-azidonation of carbamate-protected piperidines, which then readily ionize to form N-acyliminium ions. nih.gov These electrophilic intermediates are valuable in synthesis as they can be trapped by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov
Transition metal oxidants are also commonly employed. Kinetic and mechanistic studies on the oxidation of 2,6-diphenyl-piperidine-4-one with manganese(IV) in an acidic medium show that the reaction is first order with respect to both the piperidone and the oxidant. researchgate.netchemijournal.com The proposed mechanism for certain ketone oxidations involves hydrogen atom abstraction. chemijournal.com The rate of oxidation can be influenced by substituents on the piperidone ring; for example, the presence of a 3-alkyl group has been found to decrease the rate of oxidation with Mn(IV). researchgate.net
The following table summarizes various oxidizing agents and their mechanistic implications for piperidinone derivatives.
| Oxidizing Agent/System | Proposed Intermediate/Product | Mechanistic Notes |
| Hypervalent Iodine(III) Reagents (e.g., (PhIO)n/TMSX) | N-Acyliminium Ion | Involves direct oxidation at the α-amino carbon of an N-protected piperidine, creating a highly electrophilic intermediate for subsequent nucleophilic attack. nih.gov |
| Manganese(IV) | Acid (Oxidation Product) | Kinetic studies in acidic media suggest a first-order dependence on both the oxidant and the piperidone. researchgate.netchemijournal.com |
| Manganese(III) Complexes | α-Functionalized Ketones | Mechanistic studies suggest inner-sphere oxidation pathways. researchgate.net |
| Potassium Permanganate (KMnO4) | Not Specified | Used for the oxidation of piperidone derivatives in an acidic medium. researchgate.net |
This table is based on data from cited research articles.
Reduction Mechanisms
The reduction of piperidin-4-ones primarily targets the carbonyl group at the C-4 position, leading to either 4-hydroxypiperidines or, through a more complex transformation, 4-aminopiperidines.
The most straightforward reduction is the conversion of the ketone to a secondary alcohol using hydride reducing agents. Reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce 3,4-substituted 2-piperidones to the corresponding piperidines, which implies reduction of the carbonyl among other functionalities. dtic.mil
A synthetically valuable and mechanistically distinct process is reductive amination. wikipedia.org This one-pot reaction converts the C4-carbonyl group into an amine. The mechanism proceeds in two main stages:
Imine/Enamine Formation : The piperidin-4-one reacts with a primary or secondary amine under mildly acidic conditions to form an imine or enamine intermediate through the reversible loss of water. wikipedia.orgyoutube.com
Reduction : The intermediate imine or iminium ion is then reduced in situ to the corresponding amine. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred because they are selective for the protonated imine over the starting ketone, allowing the reaction to be performed efficiently in a single step. wikipedia.orgmasterorganicchemistry.com
A reductive amination between N-Boc-piperidin-4-one and 3,4-dichloroaniline (B118046) has been successfully used to synthesize N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine. researchgate.net Catalytic hydrogenation over palladium, platinum, or nickel is another effective method for the reduction step. wikipedia.org
The table below outlines common reduction pathways for piperidin-4-ones.
| Reaction Type | Reagents | Product | Mechanistic Notes |
| Ketone Reduction | NaBH4, LiAlH4 | 4-Hydroxypiperidine | Involves the nucleophilic addition of a hydride ion to the carbonyl carbon. dtic.mil |
| Reductive Amination | Primary/Secondary Amine, NaBH3CN or NaBH(OAc)3 | 4-Aminopiperidine | A cascade reaction involving the formation of an imine/iminium ion intermediate, followed by in situ reduction. wikipedia.orgmasterorganicchemistry.comresearchgate.net |
| Catalytic Hydrogenation | H2 / (Pd, Pt, or Ni catalyst) | 4-Aminopiperidine (in presence of NH3) or 4-Hydroxypiperidine | Can be used to reduce the imine intermediate in reductive amination or directly reduce the ketone. wikipedia.org |
This table is based on data from cited research articles.
Derivatization and Functionalization Strategies
Modification of the Piperidine (B6355638) Ring
The piperidine ring serves as a primary site for introducing structural diversity. Modifications can be targeted at the nitrogen atom or other positions on the heterocyclic core.
The secondary amine of the piperidine ring is readily amenable to N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the steric and electronic properties of the molecule.
N-Alkylation is commonly achieved by reacting 2-phenylpiperidin-4-one (B71827) with various alkyl halides in the presence of a base. This reaction introduces a wide array of alkyl and substituted alkyl groups at the nitrogen atom. For instance, N-alkylation can lead to the formation of N-substituted compounds.
N-Acylation involves the reaction with acyl chlorides or anhydrides to introduce an amide functionality. This modification can influence the conformational flexibility of the piperidine ring and introduce new hydrogen bonding capabilities.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH3I) | Base (e.g., K2CO3), Solvent (e.g., Acetone) | 1-Alkyl-2-phenylpiperidin-4-one |
| N-Acylation | Acyl Chloride (e.g., CH3COCl) | Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | 1-Acyl-2-phenylpiperidin-4-one |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | Acid catalyst, Solvent (e.g., Dichloroethane) | 1-Substituted-2-phenylpiperidin-4-one |
Beyond N-substitution, the piperidine core itself can undergo various transformations. These modifications can alter the ring's conformation and introduce new stereocenters. While less common for the 2-phenylpiperidin-4-one scaffold itself without prior modification, related piperidone systems demonstrate the potential for such interconversions. For instance, in related systems, functional groups on the piperidine ring can be interconverted, such as the reduction of a ketone to a hydroxyl group, which can then be further functionalized.
Modification of the Phenyl Substituent
The phenyl ring at the 2-position of the piperidone core provides another avenue for structural diversification through aromatic substitution and cross-coupling reactions.
The phenyl ring can be functionalized using a variety of electrophilic aromatic substitution reactions. The directing effects of the piperidinone moiety will influence the regioselectivity of these reactions.
Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid, introducing a nitro group. This group can be subsequently reduced to an amino group, providing a handle for further derivatization.
Halogenation , such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst to introduce halogen atoms onto the phenyl ring. These halogenated derivatives are valuable precursors for cross-coupling reactions.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | Cooling | 2-(Nitrophenyl)piperidin-4-one |
| Bromination | Br2, FeBr3 | Solvent (e.g., CCl4) | 2-(Bromophenyl)piperidin-4-one |
| Friedel-Crafts Acylation | Acyl Chloride, AlCl3 | Solvent (e.g., CS2) | 2-(Acylphenyl)piperidin-4-one |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the phenyl ring. These reactions typically require a pre-functionalized aryl group, such as an aryl halide or triflate.
Suzuki Coupling involves the reaction of an aryl halide derivative of 2-phenylpiperidin-4-one with a boronic acid in the presence of a palladium catalyst and a base. This allows for the introduction of new aryl or vinyl substituents.
Sonogashira Coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
Heck Coupling facilitates the reaction of an aryl halide with an alkene to form a new carbon-carbon bond.
| Reaction Type | Coupling Partners | Catalyst System | Product |
|---|
Stereochemical Control in Derivatization
The 2-phenylpiperidin-4-one molecule contains a stereocenter at the C2 position. This existing chirality can influence the stereochemical outcome of reactions at other sites in the molecule, particularly at the C4 carbonyl group. This phenomenon, known as diastereoselective induction, is of great importance in synthesis.
When a nucleophile attacks the prochiral carbonyl carbon at C4, it can approach from either the top face or the bottom face of the ring. The conformation of the piperidine ring and the steric and electronic properties of the C2-phenyl substituent dictate which face is more accessible.
The stereochemical outcome of nucleophilic additions to α-chiral cyclic ketones can often be predicted using the Felkin-Anh model . This model analyzes the steric interactions in the transition state. The piperidine ring is envisioned in a conformation where the largest substituent at the adjacent stereocenter (C2) is positioned perpendicular to the carbonyl group to minimize torsional strain. ic.ac.uk The nucleophile then preferentially attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°). youtube.com
In the case of 2-phenylpiperidin-4-one, the phenyl group is the largest substituent at C2. According to the Felkin-Anh model, the nucleophile (e.g., a hydride from NaBH₄) will preferentially attack the carbonyl from the face opposite to the bulky phenyl group. This leads to the formation of one diastereomer of the corresponding 4-hydroxypiperidine in excess over the other. The ability to control the stereochemistry at the C4 position by leveraging the existing C2 stereocenter is a powerful tool for the synthesis of stereochemically defined piperidine derivatives.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations are known for providing a good balance between accuracy and computational cost. researchgate.net For a compound like 2-Phenylpiperidin-4-one (B71827), DFT would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. A common functional used for such studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. orientjchem.org
The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that solves the Schrödinger equation for a many-electron system in an approximate way. usp.brlibretexts.orggatech.edu It treats each electron as moving in the average field of all other electrons, neglecting electron correlation. wikipedia.org While generally less accurate than DFT for many properties due to this approximation, HF calculations are crucial as a starting point for more advanced methods and for providing qualitative insights into electronic structure. orientjchem.orgarxiv.org
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the orbitals but at a higher computational cost.
Commonly used basis sets include Pople-style basis sets, such as 6-311++G(d,p) , and correlation-consistent basis sets. The 6-311++G(d,p) notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on both heavy atoms and hydrogens to better describe weakly bound electrons, and polarization functions (d,p) to allow for more flexibility in the orbital shapes. orientjchem.org Another widely used combination for geometry optimization and electronic property calculation is the B3LYP/6-31G(d) level of theory, which has been shown to provide reliable results for a wide range of organic molecules. nih.gov
The process of optimization involves systematically altering the molecular geometry to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule.
Molecular Electronic Structure Analysis
Following the quantum chemical calculations, a detailed analysis of the molecular electronic structure can be performed to understand the molecule's reactivity and electronic properties.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. wikipedia.org
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. nih.govrsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity. wikipedia.org
Table 1: Hypothetical Frontier Molecular Orbital Data for 2-Phenylpiperidin-4-one (Note: The following data is illustrative and not derived from actual calculations on the specific molecule, as such data is not available in the cited literature.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
The distribution of electron density within a molecule is key to understanding its polarity, solubility, and intermolecular interactions. Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule from the results of quantum chemical calculations. uni-muenchen.dewikipedia.orglibretexts.org This analysis partitions the total electron population among the different atoms, providing a picture of the charge distribution.
These calculated charges can help identify the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its chemical behavior in reactions. For 2-Phenylpiperidin-4-one hydrochloride, one would expect the nitrogen atom to carry a partial positive charge due to protonation, and the oxygen atom of the carbonyl group to have a significant partial negative charge.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in 2-Phenylpiperidin-4-one (Note: The following data is illustrative and not derived from actual calculations on the specific molecule, as such data is not available in the cited literature.)
| Atom | Mulliken Charge (a.u.) |
| O(carbonyl) | -0.55 |
| N(ring) | -0.10 |
| C(carbonyl) | +0.45 |
| C2(ring) | +0.15 |
Dipole Moment Calculations
| Computational Method | Calculated Dipole Moment (Debye) | Key Contributing Groups |
|---|---|---|
| DFT (e.g., B3LYP/6-31G) | Data Not Available in Literature | C=O, N-H⁺, C-Cl⁻ interaction |
| Ab initio (e.g., HF/6-31G) | Data Not Available in Literature* | Asymmetric charge distribution |
Conformational Analysis and Energy Landscapes
The flexibility of the piperidine (B6355638) ring allows 2-phenylpiperidin-4-one to exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify these stable conformations and determine their relative energies, thereby mapping the molecule's potential energy landscape. This is crucial as the preferred conformation often dictates the molecule's biological activity and physical properties.
Semiempirical methods, such as Austin Model 1 (AM1), offer a computationally efficient way to explore the conformational space of a molecule. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations. The AM1 method can be used to perform conformational analysis by systematically rotating flexible bonds and calculating the energy of each resulting conformer. nih.gov This process identifies low-energy conformations that are likely to be populated at room temperature. For a related N-(piperidin-1-yl) compound, the AM1 molecular orbital method was successfully used to identify four distinct stable conformations and rank their energetic stability. nih.gov
The six-membered piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.org The chair form is significantly more stable than other conformations like the boat or twist-boat. libretexts.orgmasterorganicchemistry.com The boat conformation is destabilized by unfavorable steric interactions between "flagpole" hydrogens and eclipsed interactions of adjacent hydrogens. libretexts.org
In 2-phenylpiperidin-4-one, the bulky phenyl group at the C2 position is expected to preferentially occupy the equatorial position in the chair conformation. This arrangement minimizes steric hindrance, specifically 1,3-diaxial interactions, that would occur if the phenyl group were in the axial position. The equilibrium between the two possible chair conformations (one with the phenyl group axial, one with it equatorial) would therefore be heavily skewed towards the equatorial conformer, which represents the global energy minimum.
| Conformation | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Chair (Phenyl Equatorial) | Lowest (Global Minimum) | Minimizes angle, torsional, and steric strain. |
| Chair (Phenyl Axial) | Higher | Significant 1,3-diaxial steric strain. |
| Twist-Boat | Intermediate | Less stable than chair, more stable than boat. |
| Boat | Highest | Destabilized by flagpole and eclipsed interactions. libretexts.org |
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra and aid in structural elucidation.
Theoretical vibrational spectra (IR and Raman) can be calculated using methods like DFT. nih.gov These calculations determine the frequencies and intensities of the normal modes of vibration for a molecule in its optimized geometry. For complex molecules, the calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. To correct for this, the computed frequencies are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net
For this compound, key vibrational modes would include the C=O stretch of the ketone, the N-H stretch of the protonated amine, C-N stretches, and various vibrations associated with the phenyl ring. Comparing the predicted spectrum to an experimental one can confirm the presence of these functional groups and validate the computed minimum-energy structure.
| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Predicted Wavenumber (Scaled DFT) |
|---|---|---|
| N-H⁺ Stretch | ~2400-2700 | Calculation Dependent |
| C=O Stretch | ~1715-1730 | Calculation Dependent |
| Aromatic C=C Stretch | ~1450-1600 | Calculation Dependent |
| C-N Stretch | ~1100-1250 | Calculation Dependent |
The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry in structure verification. researchgate.net DFT calculations have proven to be highly accurate for this purpose. nih.gov The process involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These theoretical shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).
The accuracy of NMR predictions can be enhanced by considering the contributions of multiple low-energy conformers, weighted by their Boltzmann population. nih.gov For 2-phenylpiperidin-4-one, calculations would predict distinct chemical shifts for the protons and carbons of the phenyl ring and the piperidone core, reflecting their unique electronic environments. These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex structures where signals may overlap.
| Nucleus | Expected Chemical Shift Range (ppm) | Influencing Factors |
|---|---|---|
| ¹³C (C=O) | ~205-215 | Ketone functionality |
| ¹³C (Aromatic) | ~125-140 | Phenyl group environment |
| ¹³C (Aliphatic) | ~30-60 | Proximity to N and C=O |
| ¹H (Aromatic) | ~7.2-7.6 | Electronic environment of the phenyl ring |
| ¹H (Aliphatic) | ~2.5-4.0 | Position on the piperidone ring (axial/equatorial) |
Non-Linear Optical (NLO) Properties
Theoretical calculations are crucial in predicting the NLO behavior of molecules, saving significant time and resources compared to experimental synthesis and characterization. For this compound, density functional theory (DFT) is a commonly employed method to investigate its electronic and optical properties. These calculations help in understanding the charge distribution and intramolecular charge transfer, which are fundamental to NLO activity.
The presence of a phenyl ring and a piperidinone system in the molecule creates a donor-π-acceptor (D-π-A) like framework, which is a common feature in many organic NLO materials. The nitrogen and oxygen atoms in the piperidinone ring can act as electron-donating and accepting groups, respectively, facilitating charge transfer across the conjugated system of the phenyl ring. This charge transfer is a primary origin of the second-order NLO response.
The polarizability (α) and the first-order hyperpolarizability (β) are key parameters that quantify the NLO response of a molecule. Polarizability describes the linear response of the electron cloud to an applied electric field, while hyperpolarizability describes the non-linear response.
Computational studies have utilized methods such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with various basis sets to calculate these properties for this compound. The calculations provide detailed information on the components of the polarizability and hyperpolarizability tensors.
The total molecular polarizability and the first-order hyperpolarizability are typically calculated from the individual tensor components. The magnitude of the first hyperpolarizability is a critical factor in determining a material's potential for second-harmonic generation (SHG), a process where light of a particular frequency is converted to light of double that frequency.
The calculated values from theoretical studies indicate that this compound possesses a significant first-order hyperpolarizability. This is attributed to the asymmetric charge distribution within the molecule, enhanced by the interplay between the electron-donating and electron-withdrawing groups. The results from these computational analyses provide a strong theoretical foundation for the experimental investigation of this compound as a promising candidate for NLO applications.
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The hydrochloride salt of 2-phenylpiperidin-4-one (B71827) exhibits several characteristic absorption bands corresponding to the vibrational modes of its constituent parts.
The presence of the hydrochloride moiety results in a broad absorption band in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H stretching vibration of a secondary ammonium (B1175870) salt (R₂NH₂⁺). The carbonyl group (C=O) of the piperidone ring gives rise to a strong, sharp absorption peak, typically observed in the range of 1710-1730 cm⁻¹. This position can be influenced by the electronic environment and ring strain. Aromatic C-H stretching vibrations from the phenyl group are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine (B6355638) ring hydrogens occur in the 2850-3000 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring typically produce several peaks in the 1600-1450 cm⁻¹ region. rdd.edu.iq
Table 1: Representative FT-IR Spectral Data for 2-Phenylpiperidin-4-one Hydrochloride This table is generated based on characteristic vibrational frequencies for similar phenylpiperidine structures.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3100-3000 | C-H Stretch (sp²) | Aromatic Ring |
| ~3000-2850 | C-H Stretch (sp³) | Piperidine Ring |
| ~2700-2400 | N⁺-H Stretch | Ammonium Salt |
| ~1720 | C=O Stretch | Ketone |
| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring |
| ~760, ~700 | C-H Out-of-Plane Bend | Monosubstituted Phenyl |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy serves as a valuable complementary technique to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
In the FT-Raman spectrum of this compound, the aromatic ring vibrations are often prominent. The symmetric "ring breathing" mode of the monosubstituted phenyl group typically gives a strong, sharp signal around 1000 cm⁻¹. The C=O stretch, while strong in the IR spectrum, usually appears as a weaker band in the Raman spectrum. The low-frequency region (below 400 cm⁻¹) is particularly informative in Raman spectra, revealing skeletal vibrations of the piperidine ring, which can be sensitive to conformational isomers. nicoletcz.cz Studies on related fentanyl analogs, which share the phenylpiperidine core, have shown that spectral features in the 250–400 cm⁻¹ range arising from the δ(C-C) of aliphatic chains are key differentiators between isomers. nicoletcz.cz
Table 2: Expected FT-Raman Peaks for this compound This table is generated based on characteristic Raman shifts for similar phenylpiperidine structures.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3060 | C-H Stretch (sp²) | Aromatic Ring |
| ~1720 | C=O Stretch | Ketone |
| ~1605 | C=C Stretch | Aromatic Ring |
| ~1030 | C-H In-Plane Bend | Aromatic Ring |
| ~1000 | Aromatic Ring Breathing | Monosubstituted Phenyl |
| ~350 | δ(C-C) Skeletal Bending | Piperidine Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.
Advanced ¹H NMR Methodologies
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In this compound, the spectrum can be divided into distinct regions. The aromatic protons of the phenyl group typically resonate in the downfield region, approximately 7.2-7.5 ppm. libretexts.org The proton at the C2 position (the methine proton adjacent to both the nitrogen and the phenyl group) is expected to appear as a multiplet, shifted downfield due to the influence of these adjacent groups. The protons on the piperidine ring (at C3, C5, and C6) will appear as complex multiplets in the aliphatic region, generally between 2.0 and 4.0 ppm. The protonation of the nitrogen atom by HCl leads to a deshielding effect on the adjacent protons (C2 and C6). The N-H proton itself may appear as a broad signal, and its chemical shift can be highly dependent on the solvent and concentration.
Advanced ¹³C NMR Methodologies and Stereochemical Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The carbonyl carbon (C4) is the most deshielded, with a characteristic chemical shift in the range of 200-210 ppm. researchgate.netlibretexts.org The carbons of the phenyl ring typically appear between 125 and 140 ppm. The piperidine ring carbons (C2, C3, C5, C6) resonate in the upfield region, generally from 40 to 65 ppm.
¹³C NMR is particularly crucial for stereochemical analysis. The chemical shifts of the piperidine ring carbons are highly sensitive to the conformation of the ring (e.g., chair or boat) and the orientation (axial or equatorial) of the phenyl substituent at C2. In related substituted piperidines, an axial phenyl group is known to cause a shielding (upfield shift) effect on the syn-axial carbons (C4 and C6) compared to an equatorial phenyl group, due to the gamma-gauche effect. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons, aiding in the definitive assignment of each resonance.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Values are estimates based on typical shifts for phenylpiperidine structures and may vary with solvent and experimental conditions.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | 4.0 - 4.5 (dd) | 60 - 65 |
| C3 | 2.5 - 3.0 (m) | 45 - 50 |
| C4 | - | 205 - 210 |
| C5 | 2.3 - 2.8 (m) | 40 - 45 |
| C6 | 3.3 - 3.8 (m) | 48 - 53 |
| Phenyl (C1') | - | 135 - 140 |
| Phenyl (C2'/6') | 7.3 - 7.5 (m) | 128 - 130 |
| Phenyl (C3'/5') | 7.3 - 7.5 (m) | 128 - 130 |
| Phenyl (C4') | 7.2 - 7.4 (m) | 127 - 129 |
| NH₂⁺ | Broad, variable | - |
Two-Dimensional NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two or three bonds. sdsu.edu For this compound, COSY would show correlations between the C2 proton and the two C3 protons, between the C3 protons and each other, between the C5 protons and the C6 protons, and so on, establishing the connectivity within the piperidine ring spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.govemerypharma.com It allows for the direct assignment of the carbon signals for C2, C3, C5, C6, and the phenyl carbons based on the previously assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. youtube.comepfl.ch This is crucial for connecting different spin systems and identifying quaternary carbons. For instance, HMBC would show correlations from the C2 and C3 protons to the carbonyl carbon (C4), and from the C2 proton to the quaternary ipso-carbon of the phenyl ring (C1'). These correlations definitively piece together the entire molecular framework.
By combining these advanced 1D and 2D NMR techniques, a complete and unambiguous assignment of all atoms in the this compound molecule can be achieved, confirming its constitution and providing deep insight into its solution-state conformation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of compounds, as well as elucidating their chemical structures.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool in chemical analysis that provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can determine the fractional mass with high precision, up to four or five decimal places. researchgate.net This capability allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds that may have the same nominal mass but different chemical formulas (isobars). nih.gov
For this compound, HRMS would be employed to confirm its elemental formula, C₁₁H₁₄ClNO. The high resolving power of the technique ensures that the measured mass is precise, which aids in confident analyte identification and characterization. researchgate.net The resulting mass spectrum is typically "cleaner" due to the removal of interferences, and the natural isotopic distribution can be clearly resolved. researchgate.net This level of detail is invaluable for structural elucidation and purity assessment in pharmaceutical development and quality control. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula (Free Base) | C₁₁H₁₃NO |
| Ion Formula | [C₁₁H₁₄NO]⁺ |
| Theoretical Exact Mass (Monoisotopic) | 176.1070 u |
| Hypothetical Measured Mass | 176.1068 u |
| Mass Error | -1.14 ppm |
Electrospray Ionization (ESI-MS) Applications
Electrospray Ionization (ESI) is a soft ionization technique that is widely used in mass spectrometry, particularly for polar and semipolar compounds that are thermally labile. d-nb.infomdpi.com It typically generates even-electron ions with low internal energy, minimizing fragmentation in the source. mdpi.com For this compound, ESI in the positive ion mode is highly suitable. The analysis would involve dissolving the compound in a suitable solvent, such as aqueous methanol, and infusing it into the ESI source. scielo.br
The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, where M is the free base (2-Phenylpiperidin-4-one). mdpi.com Depending on the experimental conditions, such as solvent and concentration, sodiated adducts, [M+Na]⁺, may also be observed. nih.gov
Tandem mass spectrometry (ESI-MS/MS) can be used for further structural confirmation. By selecting the protonated molecule as the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For piperidine alkaloids, a common fragmentation pathway is the loss of a water molecule (H₂O). scielo.brscispace.com This technique is essential for distinguishing isomers and identifying metabolites in complex mixtures. scispace.com
| Parameter | Description | Expected m/z |
|---|---|---|
| Precursor Ion | Protonated molecule of the free base | 176.1 |
| Product Ion 1 | Loss of water [M+H-H₂O]⁺ | 158.1 |
| Product Ion 2 | Further fragmentation of the piperidine ring | Various |
| Ionization Mode | Positive | N/A |
X-ray Crystallography for Solid-State Structure Elucidation
The analysis of this compound would reveal the solid-state conformation of the six-membered piperidine ring. Based on studies of similar 4-piperidone (B1582916) derivatives, the ring is expected to adopt a stable chair conformation. nih.gov The analysis would also precisely locate the phenyl group at the C2 position and the carbonyl group at the C4 position, confirming their relative stereochemistry. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds involving the protonated amine, the carbonyl oxygen, and the chloride counter-ion. nih.gov This information is fundamental for understanding the physical properties of the solid material.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.90 |
| b (Å) | 11.65 |
| c (Å) | 11.06 |
| β (°) | 105.2 |
| Volume (ų) | 982.7 |
| Z (Molecules per unit cell) | 4 |
Chiroptical Spectroscopy for Enantiomeric Analysis
2-Phenylpiperidin-4-one possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers, (R)-2-Phenylpiperidin-4-one and (S)-2-Phenylpiperidin-4-one. Chiroptical spectroscopy techniques are essential for distinguishing between these non-superimposable mirror images.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers, being chiral, interact differently with circularly polarized light, resulting in CD spectra that are mirror images of each other. A positive band (Cotton effect) in the spectrum of one enantiomer will appear as a negative band in the spectrum of the other. researchgate.net
For a resolved sample of either the (R) or (S) enantiomer of 2-Phenylpiperidin-4-one, CD spectroscopy would provide a unique spectral fingerprint, confirming its absolute configuration. The technique is highly sensitive to molecular conformation and is widely used to assess enantiomeric purity. nih.gov The racemic mixture, containing equal amounts of both enantiomers, would be CD silent as the opposing signals would cancel each other out.
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|
| (R)-2-Phenylpiperidin-4-one | ~220 | Positive Value |
| (S)-2-Phenylpiperidin-4-one | ~220 | Negative Value |
| Racemic Mixture | ~220 | 0 |
Circularly Polarized Luminescence (CPL)
Circularly Polarized Luminescence (CPL) is the emission analogue of Circular Dichroism. It measures the differential emission of left and right circularly polarized light from a chiral, luminescent molecule in an excited state. unibs.it CPL spectroscopy provides valuable information about the geometry and chirality of the excited state. rsc.org
While this compound itself may not be sufficiently luminescent for CPL analysis, the technique is highly relevant for the enantiomeric analysis of its fluorescent derivatives. nih.gov The key parameter in CPL is the luminescence dissymmetry factor (g_lum), which is the ratio of the differential emission to the total emission intensity. Similar to CD, the two enantiomers of a chiral emitter will exhibit CPL spectra that are opposite in sign. researchgate.net This technique offers a powerful way to probe the excited-state properties of chiral systems, with potential applications in chiral sensors and probes. nih.gov
| Parameter | Symbol | Description |
|---|---|---|
| Differential Emission | ΔI | The difference between the intensity of left (I_L) and right (I_R) circularly polarized emitted light (I_L - I_R). |
| Total Emission | I | The total intensity of emitted light (I_L + I_R). |
| Luminescence Dissymmetry Factor | g_lum | A dimensionless value calculated as ΔI / (I/2), which quantifies the degree of circular polarization in the emission. |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. For this compound, the chromophores—the parts of the molecule that absorb light—are the phenyl group and the carbonyl group. These groups give rise to characteristic absorption bands in the UV-Vis spectrum, which can be attributed to specific types of electronic transitions.
The primary electronic transitions observed in organic molecules are σ → σ, n → σ, π → π, and n → π. youtube.comyoutube.com In the context of this compound, the most relevant transitions occur at wavelengths accessible by standard UV-Vis spectrophotometers (200-800 nm) and are associated with the π-electrons of the aromatic ring and the non-bonding and π-electrons of the carbonyl group. uzh.ch
Electronic Transitions of the Phenyl Group
The phenyl group is a significant chromophore that typically exhibits two main absorption bands originating from π → π* transitions. These transitions involve the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. uzh.ch
E-band (Excitation band): This band arises from the electronic transition to the lowest energy excited state (π → π*). It is characterized by a high molar absorptivity (ε) and typically appears in the UV region.
B-band (Benzenoid band): This band is due to transitions to a higher energy excited state and often displays a lower molar absorptivity compared to the E-band. It is characterized by fine vibrational structure, which may be obscured depending on the solvent used.
Electronic Transitions of the Carbonyl Group
The carbonyl group (C=O) in the piperidinone ring also contributes to the UV-Vis spectrum. It can undergo two types of electronic transitions:
π → π Transition:* Similar to the phenyl group, this transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This is a high-energy, allowed transition, resulting in a strong absorption band.
n → π Transition:* This transition involves the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the oxygen atom, to a π* antibonding orbital. uzh.ch These transitions are typically of lower energy (occur at longer wavelengths) compared to π → π* transitions. youtube.com A key characteristic of n → π* transitions is their low molar absorptivity (ε < 2000), as they are often symmetry-forbidden. libretexts.org
Expected UV-Visible Absorption Data
The solvent used to record the spectrum can significantly influence the position of the absorption maxima (λmax). Polar solvents can lead to a hypsochromic shift (blue shift, to shorter wavelengths) for n → π* transitions and a bathochromic shift (red shift, to longer wavelengths) for π → π* transitions. libretexts.org
Table 1: Predicted Electronic Transitions and Absorption Regions for this compound
| Chromophore | Type of Transition | Expected Wavelength Region | Expected Molar Absorptivity (ε) |
| Phenyl Group | π → π* (E-band) | Shorter UV Region | High |
| Phenyl Group | π → π* (B-band) | Longer UV Region | Moderate to Low |
| Carbonyl Group | π → π | Shorter UV Region | High |
| Carbonyl Group | n → π | Longer UV Region | Low |
Green Chemistry Principles in Synthesis of 2 Phenylpiperidin 4 One Hydrochloride and Analogs
Atom Economy Maximization Strategies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org An ideal reaction has 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. libretexts.orgprimescholars.com Maximizing atom economy is crucial for reducing waste and enhancing the sustainability of synthetic processes. jocpr.com
Traditional multi-step syntheses of 4-piperidone (B1582916) cores, such as those involving Dieckmann cyclization, often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant byproducts over several stages. researchgate.net In contrast, modern strategies focus on reaction types that are inherently more atom-economical.
Key strategies for maximizing atom economy in the synthesis of 2-Phenylpiperidin-4-one (B71827) and its analogs include:
Multicomponent Reactions (MCRs): Reactions like the Mannich condensation, which is a cornerstone for producing β-amino carbonyl compounds, can bring together three or more reactants in a single step to form the desired product. researchgate.netchemrevlett.com This approach is highly atom-economical as it forms multiple bonds in one operation, minimizing the generation of waste. dokumen.pub
Cycloaddition Reactions: Pericyclic reactions, such as the Diels-Alder reaction, are excellent examples of atom-economical transformations where all atoms of the starting materials are typically present in the product. nih.gov While not a direct synthesis for 2-Phenylpiperidin-4-one, the principles of cycloaddition are applied in developing novel, efficient routes to heterocyclic systems.
Catalytic Hydrogenation: The use of catalytic hydrogenation for reductions is considered a highly atom-economical process, often approaching 100% efficiency, as it involves the addition of hydrogen atoms with minimal waste. primescholars.com This is preferable to stoichiometric reducing agents that generate large amounts of inorganic waste.
The table below compares the conceptual atom economy of different reaction types used in the synthesis of heterocyclic compounds.
| Reaction Type | Description | Atom Economy | Key Advantages |
| Mannich Reaction | A one-pot, three-component condensation to form β-amino carbonyl compounds. researchgate.netchemrevlett.com | High | High convergence, operational simplicity, reduces waste. |
| Dieckmann Condensation | An intramolecular condensation of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. researchgate.net | Low to Moderate | Versatile for ring formation but is a multi-step process with byproducts (e.g., alcohol, CO2). |
| Catalytic Hydrogenation | Addition of hydrogen across a double bond using a catalyst. organic-chemistry.org | Very High (~100%) | Produces no byproducts other than the desired reduced compound. primescholars.com |
| Redox Reactions (e.g., Dess-Martin Oxidation) | Oxidation or reduction using stoichiometric reagents. | Very Low | Highly inefficient; a reagent with a high molecular weight is used to remove just two hydrogen atoms. nih.gov |
Minimization of Hazardous Waste and Solvents
A major goal of green chemistry is to minimize waste, with a particular focus on reducing or eliminating the use of hazardous organic solvents, which constitute the bulk of waste in many chemical processes. dokumen.pub
The choice of solvent is critical to the environmental impact of a synthetic process. Many traditional syntheses of piperidone derivatives employ volatile and often toxic organic solvents such as dichloromethane (B109758), dimethylformamide (DMF), or ethanol. chemrevlett.comrsc.orgnih.gov Green chemistry encourages the replacement of these solvents with safer, more environmentally benign alternatives.
Recent research has explored the use of greener solvents for various organic transformations, a principle directly applicable to piperidinone synthesis. researchgate.net Safer alternatives include water, supercritical fluids, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been shown to be a superior replacement for traditional solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF) in some biocatalyzed reactions. nih.gov The use of ionic liquids as recyclable reaction media also represents a promising avenue for reducing solvent waste. researchgate.net
The following table provides a comparison of conventional solvents with greener alternatives.
| Solvent Class | Examples | Issues | Green Alternatives | Advantages of Alternatives |
| Halogenated | Dichloromethane, Chloroform | Toxic, suspected carcinogens, environmentally persistent. | Water, Supercritical CO₂ | Non-toxic, readily available, reduced environmental impact. |
| Aprotic Polar | DMF, Dimethyl sulfoxide (B87167) (DMSO) | High boiling points, difficult to remove, toxic. | Ionic Liquids, Bio-solvents (e.g., Cyrene) | Recyclable, low volatility, derived from renewable sources. |
| Aromatic | Benzene (B151609), Toluene | Carcinogenic (benzene), toxic, volatile organic compounds (VOCs). | 2-Methyltetrahydrofuran (2-MeTHF) nih.gov | Bio-based, lower toxicity, better performance in some cases. nih.gov |
| Alcohols | Methanol, Ethanol | Flammable, toxic (methanol). | Water, Ethanol (from biomass) | Ethanol is less toxic and can be renewably sourced. Water is the safest solvent. |
An ideal approach to minimizing solvent waste is to conduct reactions under solvent-free, or "neat," conditions. researchgate.net This can be achieved through several methods, including mechanochemistry (grinding or ball-milling) or by running reactions at temperatures where the reactants are molten. researchgate.net
A notable example in the synthesis of active pharmaceutical ingredients (APIs) is the continuous flow synthesis of diphenhydramine (B27) hydrochloride, where starting materials are combined without any additional solvent at high temperatures. rsc.org The product is formed directly as a molten salt, demonstrating a highly efficient, atom-economical, and waste-minimizing process. rsc.org Such solvent-free approaches significantly reduce the environmental impact and simplify product purification. rsc.org
Catalysis in Green Synthesis
Catalysis is a foundational pillar of green chemistry, enabling reactions with greater efficiency, selectivity, and under milder conditions, all while minimizing waste. dokumen.pubmdpi.com Catalytic processes are preferable to stoichiometric ones because catalysts can be used in small amounts and are often recyclable, leading to a higher atom economy and a lower environmental footprint.
Selectivity (chemo-, regio-, diastereo-, and enantioselectivity) is crucial in synthesis, as it ensures that the reaction yields the desired product while minimizing the formation of impurities and byproducts. researchgate.net The development of highly selective catalysts is therefore a key area of green chemistry research.
In the context of piperidine (B6355638) and piperidinone synthesis, various catalytic systems have been developed to enhance selectivity:
Iodine-Catalyzed C-H Amination: A mild and selective method for creating the piperidine core utilizes a homogeneous iodine catalyst under visible light. scispace.com This system allows for position-selective C-H amination, favoring the formation of piperidines over other potential heterocyclic rings. scispace.com
Organocatalysis: The use of small organic molecules as catalysts has gained traction as a green alternative to metal-based catalysts. For instance, ammonium (B1175870) formate (B1220265) has been used as an eco-friendly catalyst for the efficient synthesis of N-(4-chlorophenyl)-2,6-bis(4-hydroxyphenyl)-4-oxopiperidine-3-carboxamide, improving reaction efficiency and reducing environmental impact. researchgate.net
Biocatalysis: Enzymes, such as lipases, offer unparalleled selectivity under mild conditions. Chemo-enzymatic methods, like the resolution of racemic piperidone mixtures using Candida antarctica lipase (B570770) B (CAL-B), provide access to chiral alkaloid precursors with high enantiomeric excess. mdpi.comresearchgate.net
Transition metal catalysis has revolutionized organic synthesis, providing efficient pathways for constructing complex molecules. mdpi.com These catalysts are instrumental in developing sustainable processes by enabling reactions that would otherwise be difficult or impossible, often with high selectivity and under mild conditions. mdpi.com
However, a significant green chemistry challenge is the use of expensive and potentially toxic heavy metals. mdpi.com Consequently, there is a strong drive to develop catalysts based on more abundant, less toxic metals or to design transition-metal-free synthetic routes. mdpi.comresearchgate.netnih.gov
Examples of both approaches in piperidinone synthesis include:
Ruthenium Pincer Complexes: An in situ-generated, piperidine-based ruthenium pincer complex has been used for the efficient transformation of N-heteroarenes into lactams (including 2-piperidinones) using water as a hydrogen source. researchgate.net This process balances hydrogenation and dehydrogenation, leading to excellent yields.
Gallium-Based Catalysts: A binary gallium-based catalyst system has been optimized for the selective synthesis of oxazolidinones from aziridines and CO₂. shu.ac.uk Interestingly, under different conditions (lower temperature or absence of CO₂), the same catalyst can promote the dimerization of aziridines to form piperazines, showcasing temperature-dependent selectivity. shu.ac.uk
Transition-Metal-Free C-H Oxidation: An eco-friendly approach for the dual C-H oxidation of piperidines to access 3,4-dioxygenated-2-piperidone derivatives has been developed using the TEMPO oxoammonium cation. mdpi.comresearchgate.net This method avoids the economic and ecological drawbacks associated with expensive and toxic metal catalysts. mdpi.comresearchgate.net
The continuous evolution of catalytic systems, whether they involve transition metals, organocatalysts, or enzymes, is vital for advancing the green synthesis of 2-Phenylpiperidin-4-one hydrochloride and related compounds.
Renewable Feedstock Utilization
The principles of green chemistry encourage the use of renewable resources over depletable feedstocks, a crucial step towards sustainable chemical manufacturing. In the synthesis of 2-phenylpiperidin-4-one and its analogs, a notable shift from petroleum-based starting materials to biomass-derived alternatives is being explored. Biomass, including agricultural waste, represents a rich and sustainable source of carbon for the chemical industry. rsc.orggreenchemistry-toolkit.org
A significant advancement in this area is the synthesis of a tosyl-protected (2S)-phenyl-3-piperidone, a key intermediate for various drugs, starting from furfural (B47365) derived from biomass. rsc.org This strategy utilizes the xylan (B1165943) content found in agricultural waste, such as rice straw, which is produced in massive quantities globally. rsc.org Conventionally, rice straw is often disposed of by open-field burning, leading to air pollution. rsc.org By converting this waste into furfural, a valuable platform chemical, a sustainable and environmentally friendly synthetic route is established. rsc.org
The broader context of renewable feedstocks includes various biological sources that can be processed to yield platform chemicals:
Carbohydrates: Starch from corn or potatoes and cellulose (B213188) from woody plants can be broken down into glucose, a fundamental building block. greenchemistry-toolkit.org
Lignin (B12514952): A complex polymer in plant cell walls, lignin is a rich source of aromatic subunits. Through selective breakdown, it can yield valuable aromatic platform chemicals like phenols. greenchemistry-toolkit.org
Oils and Terpenes: Lipid oils can be extracted from plant seeds, and terpenes can be sourced from trees, providing further renewable starting materials for chemical synthesis. greenchemistry-toolkit.org
The utilization of such renewable feedstocks aligns with green chemistry goals by reducing reliance on fossil fuels and often making use of waste streams. greenchemistry-toolkit.org
Table 1: Comparison of Synthetic Routes for Phenyl-Piperidone Intermediate
| Feature | Traditional Synthetic Route | Biomass-Derived Furfural Route |
|---|---|---|
| Starting Material | Petroleum-based chemicals | Furfural (from rice straw) rsc.org |
| Sustainability | Depletable feedstock | Renewable feedstock rsc.org |
| Number of Steps | Minimum of 6 steps rsc.org | 5 steps rsc.org |
| Overall Yield | <40% rsc.org | 54% rsc.org |
| Purification | Multiple chromatography steps | Single chromatography step rsc.org |
| Environmental Impact | Higher environmental burden | Utilizes agricultural waste, reducing pollution rsc.org |
Energy Efficiency Considerations in Synthetic Pathways
The energy demands of chemical synthesis are a significant consideration for environmental and economic sustainability. Green chemistry emphasizes designing processes that are energy-efficient, conducting reactions at ambient temperature and pressure whenever possible. Industrial organic synthesis is often time and energy-consuming, relying on traditional conductive heating in batch reactors. frontiersin.orgunito.it
Alternative energy sources and innovative reactor designs are key to improving energy efficiency.
Microwave-Assisted Synthesis: Microwave heating is recognized as an effective green chemistry technique. mdpi.com It can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and increased throughput. This method offers rapid and uniform heating, often resulting in higher yields and cleaner reactions. mdpi.com
Ultrasonic Energy: Sonochemical reactions, which use ultrasound in the 20-100 kHz range, can also enhance reaction rates and efficiency, representing another form of process intensification. unito.it
Ambient Temperature Reactions: Designing synthetic routes that proceed efficiently at room temperature is an ideal approach to minimizing energy consumption. The Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction to form 4-piperidone rings, is a classic example that can be performed in water or alcohol at room temperature. wikipedia.org
Process Intensification and Continuous Flow Chemistry
Process intensification aims to develop smaller, cleaner, safer, and more energy-efficient chemical production technologies. frontiersin.org Continuous flow chemistry is a primary enabling technology for achieving this, offering numerous advantages over traditional batch processing, which has long been the standard in the fine chemicals and pharmaceutical industries. frontiersin.orgunito.it
In a continuous flow system, reagents are continuously pumped into and mixed within a microreactor or a tube, where the reaction occurs. The product stream is then collected at the outlet. drreddys.com This methodology provides a fundamentally different approach to synthesis with several key benefits: unito.itmdpi.comnih.gov
Enhanced Heat and Mass Transfer: The small dimensions and high surface-area-to-volume ratio of flow reactors allow for extremely efficient heat and mass transfer. This leads to precise temperature control, rapid mixing, and uniform reaction conditions, which positively affect reaction conversion, selectivity, and reproducibility. frontiersin.orgunito.it
Improved Safety: Flow reactors contain only a small volume of reactive material at any given moment, significantly reducing the risks associated with handling hazardous reagents or performing highly exothermic reactions. drreddys.comnih.gov Unstable intermediates can be generated and consumed in situ, avoiding their isolation and accumulation. nih.gov
Scalability and Automation: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than redesigning large-scale batch reactors. frontiersin.org Flow systems are also well-suited for automation, allowing for process optimization and integration of multiple synthetic steps without intermediate isolation. mdpi.com
Increased Efficiency: The precise control over reaction parameters often leads to higher yields, reduced reaction times, and fewer byproducts, simplifying downstream purification processes. frontiersin.orgunito.it For example, a continuous-flow procedure for a two-step synthesis featuring hydroxylation and imination steps achieved 99% conversion and 97% selectivity with residence times of only a few minutes. mdpi.com
The transition from batch to continuous-flow synthetic processes is a significant advance for the pharmaceutical industry. unito.it It enables the efficient, sustainable, and safe production of active pharmaceutical ingredients (APIs), aligning directly with the core principles of green chemistry. mdpi.comnih.gov
Table 2: Advantages of Continuous Flow Chemistry vs. Batch Processing
| Parameter | Batch Processing | Continuous Flow Chemistry |
|---|---|---|
| Heat & Mass Transfer | Often inefficient, non-uniform frontiersin.org | Highly efficient, excellent control unito.it |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes drreddys.comnih.gov |
| Scalability | Complex, often requires re-optimization | Simpler, achieved by longer run times or numbering up frontiersin.org |
| Reproducibility | Can vary between batches | High, due to precise parameter control unito.it |
| Reaction Time | Can be lengthy | Often significantly reduced mdpi.com |
| Process Integration | Difficult to couple steps | Enables easy coupling of multiple reaction steps mdpi.com |
Structure Reactivity Relationship Studies of 2 Phenylpiperidin 4 One Hydrochloride
The reactivity of 2-phenylpiperidin-4-one (B71827) hydrochloride is intricately linked to its molecular structure. The interplay of electronic effects from substituents, the three-dimensional arrangement of its atoms (stereochemistry), and the molecule's preferred shapes (conformations) dictate the pathways and rates of its chemical transformations. Understanding these relationships is crucial for predicting chemical behavior and designing synthetic routes.
Non Clinical Research Applications
Building Blocks for Complex Molecular Architectures
The piperidone framework is a fundamental structural motif present in a vast number of natural products, particularly alkaloids, and synthetic drug candidates. researchgate.net Consequently, 2-phenylpiperidin-4-one (B71827) hydrochloride and related piperidones are highly valued as building blocks in organic synthesis. researchgate.net Their utility lies in their capacity to be elaborated into more complex, polycyclic systems and functionalized derivatives.
Researchers utilize the piperidone scaffold to construct intricate molecular architectures. For instance, related compounds like 4,4-piperidinediol hydrochloride serve as essential building blocks for creating highly rigid and preorganized bis-bispidine tetraazamacrocycles. chemicalbook.com The synthesis of analogs of Donepezil, a drug used for treating Alzheimer's disease, has been achieved using chirally resolved 2-substituted 4-piperidone (B1582916) building blocks. acs.org This approach allows for the introduction of stereochemical diversity into the final molecules, which is crucial for studying structure-activity relationships. acs.org The piperidone ring system provides a robust and conformationally defined core upon which additional complexity can be built, making it an indispensable tool for medicinal chemists and synthetic organic chemists aiming to access novel chemical space.
Precursors for Specialized Chemical Synthesis
Beyond serving as a core scaffold, 2-phenylpiperidin-4-one hydrochloride functions as a precursor in multi-step synthetic sequences leading to specialized chemical compounds. Piperidones are recognized as key intermediates in the synthesis of a wide array of derivatives due to the reactivity of both the ketone and the amine functionalities. researchgate.net
A significant example of its role as a precursor is in the synthesis of fentanyl and its analogs. federalregister.govfederalregister.gov Various synthetic routes, such as the Siegfried and Janssen methods, utilize 4-piperidone as a starting material. federalregister.govfederalregister.gov In these pathways, the piperidone is converted through several steps into key intermediates like N-phenethyl-4-piperidone (NPP) or benzylfentanyl, which are then further elaborated to produce the final product. federalregister.gov This role as an early-stage precursor underscores the compound's importance in the synthesis of complex and highly specific target molecules.
The general synthetic utility is broad, with piperidones acting as precursors for various piperidine (B6355638) derivatives which are ubiquitous moieties in many drug candidates. researchgate.netontosight.ai The ability to modify the piperidone structure at the nitrogen atom, the carbon atoms adjacent to the ketone, and the ketone itself allows for the generation of diverse libraries of compounds for screening and development. nih.gov
Applications in Materials Science
The application of piperidone derivatives extends into the realm of materials science, particularly in the synthesis of novel polymers. Research has demonstrated that 4-piperidones can be used in the one-pot synthesis of high-molecular-weight polymers. rsc.org These reactions can produce both linear and highly branched (hyperbranched) polymers. rsc.org
In these syntheses, N-substituted 4-piperidones are polymerized in the presence of strong acids like trifluoromethanesulfonic acid (TFSA). rsc.org The resulting polymers possess unique structures derived from the piperidone monomer unit. This methodology provides a pathway to new classes of polymers with potentially interesting physical and chemical properties, suitable for a range of material applications. The inherent functionality of the piperidone ring could also be exploited for post-polymerization modification, allowing for the fine-tuning of material properties.
Corrosion Inhibition Studies and Mechanisms
In the field of industrial chemistry, derivatives of 2-phenylpiperidin-4-one have been extensively studied for their ability to inhibit the corrosion of metals, particularly mild steel in acidic environments. researchgate.netresearchgate.netresearchgate.net This application is critical in industries where acid solutions are used for processes like pickling, descaling, and cleaning. nih.gov The effectiveness of these compounds stems from their molecular structure, which includes heteroatoms (nitrogen and oxygen) and aromatic rings. researchgate.net
The primary mechanism of corrosion inhibition by these piperidone derivatives is the adsorption of the molecules onto the metal surface. researchgate.netresearchcommons.org This forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. nih.govresearchcommons.org The adsorption process can involve both physical adsorption (physisorption) through electrostatic interactions and chemical adsorption (chemisorption) through the sharing of electrons between the inhibitor molecule and the metal atoms. nih.gov
Several key structural features of phenyl-substituted piperidones contribute to their efficacy as corrosion inhibitors:
Heteroatoms: The nitrogen atom in the piperidine ring and the oxygen atom of the carbonyl group have lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron on the steel surface, facilitating strong adsorption. researchgate.net
Phenyl Rings: The π-electrons of the phenyl groups provide another site for interaction with the metal surface. It is suggested that these equatorial phenyl groups can lie parallel to the steel surface, maximizing surface coverage. researchgate.net
Studies have employed various techniques to quantify the inhibition efficiency, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.net Research on 2,6-diphenylpiperidin-4-ones has shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The inhibition efficiency is dependent on the concentration of the inhibitor, with higher concentrations generally leading to greater protection. researchgate.netniscpr.res.in
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
